1-(Difluoromethyl)cyclobutane-1-carboxylic acid
Overview
Description
“1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.13 . It has an InChI code of 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process begins with the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde). This is followed by fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a liquid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Degradation and Monitoring
Polyfluoroalkyl chemicals, which include substances related to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, have seen extensive industrial and commercial use. Their degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) poses significant environmental concerns due to their persistence and toxic profiles. Research highlights the critical role of microbial degradation in breaking down these compounds in various environmental matrices, such as soil and water, thus affecting their fate and distribution in the environment (Liu & Avendaño, 2013).
Biocatalyst Inhibition
Carboxylic acids, including derivatives of this compound, are promising as precursors for various industrial chemicals due to their renewable nature. However, their inhibitory effects on microbes, which are utilized for their production, pose challenges. These compounds can damage microbial cell membranes and decrease internal pH, affecting yield and titer in fermentative processes. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Bioaccumulation and Environmental Toxicity
The bioaccumulation potential of perfluorinated acids, including derivatives from compounds like this compound, has been a subject of extensive study. Findings suggest that the bioaccumulation and environmental persistence of these substances, particularly those with shorter fluorinated carbon chains, may not meet traditional regulatory criteria for bioaccumulation, despite their widespread detection in wildlife and potential for ecological impact (Conder et al., 2008).
Advances in Carboxylic Acid Bioisosteres
The carboxylic acid moiety, pivotal in many drugs and chemical precursors, including variations of this compound, often faces challenges such as toxicity and limited bioavailability. The development of bioisosteres, which mimic the carboxylic acid functionality but with improved metabolic stability or physicochemical properties, represents a significant area of research. Such advancements are crucial for overcoming obstacles in drug design and enhancing the pharmacological profile of bioactive compounds (Horgan & O’Sullivan, 2021).
Novel Applications in Drug Discovery
Research into cyclobutane-containing compounds, including this compound derivatives, has revealed a broad range of biological activities, such as antimicrobial, antibacterial, and antitumor properties. These findings underscore the potential of cyclobutane-containing alkaloids as a rich source of drug leads, emphasizing the importance of synthetic and biosynthetic strategies to explore new therapeutic avenues (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-(difluoromethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQJJICGGMKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773507-91-7 | |
Record name | 1-(difluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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